![molecular formula C26H22ClN3O4 B2671999 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chlorophenyl)acetamide CAS No. 894549-28-1](/img/structure/B2671999.png)
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C26H22ClN3O4 and its molecular weight is 475.93. The purity is usually 95%.
BenchChem offers high-quality 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Potential
A novel anilidoquinoline derivative, closely related structurally to the compound , demonstrated significant antiviral and antiapoptotic effects, particularly against Japanese encephalitis. This compound showed a substantial decrease in viral load and an increase in survival rates in infected mice, indicating its potential as a therapeutic agent against viral infections (Ghosh et al., 2008).
Structural and Chemical Properties
Research on amide derivatives, similar in structure to the specified compound, has provided insights into their spatial orientations and interactions at the molecular level. For example, studies have shown how different spatial orientations of amide derivatives can influence anion coordination, leading to the formation of structures with unique properties like channel-like structures through weak C–H⋯π and C–H⋯O interactions (Kalita & Baruah, 2010).
Further structural studies on quinoline derivatives possessing an amide bond have elucidated how these compounds form co-crystals and salts with different aromatic diols, showcasing their versatility in forming structured compounds with potential applications in material science and drug design (Karmakar et al., 2009).
Antimicrobial Activity
The antibacterial and antifungal activities of quinoxaline derivatives have been explored, indicating their potential as antimicrobial agents. For instance, novel syntheses and characterization studies have identified specific benzoderivatives of quinoxaline with significant antibacterial properties, suggesting their use in developing new antimicrobial treatments (Karna, 2019).
properties
IUPAC Name |
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4/c27-19-5-4-8-21(13-19)29-25(31)16-30-22-14-24-23(33-9-10-34-24)12-17(22)11-18(26(30)32)15-28-20-6-2-1-3-7-20/h1-8,11-14,28H,9-10,15-16H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCIGGLZZUNQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C=C(C(=O)N(C3=C2)CC(=O)NC4=CC(=CC=C4)Cl)CNC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![acetyl 4-[(3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-4-yl)methyl]benzoate](/img/structure/B2671917.png)
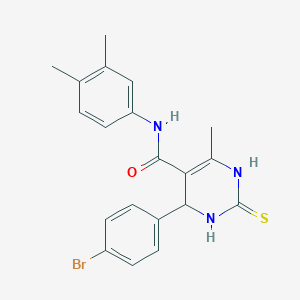
![N-(2,3-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2671923.png)
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2671924.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2671926.png)
![2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2671927.png)
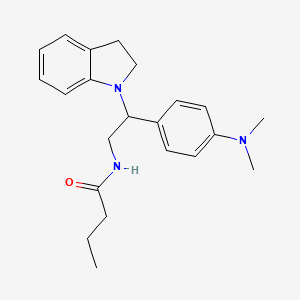

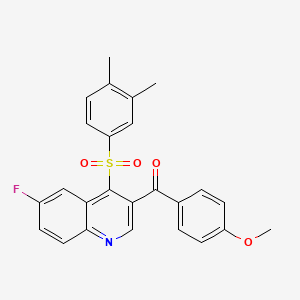
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate](/img/structure/B2671932.png)
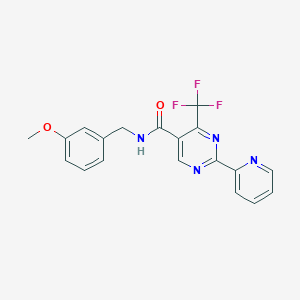
![4-Amino-3-[(4-chlorobenzyl)thio]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2671935.png)
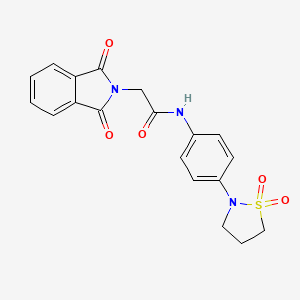
![1-[(5-Methyl-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2671937.png)